1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC17518185
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4 |
|---|---|
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | 1-(2-cyclohexylethyl)-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C10H18N4/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,11,13) |
| Standard InChI Key | NHMCQTRFEWLEHF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)CCN2C=NC(=N2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 1-(2-cyclohexylethyl)-1,2,4-triazol-3-amine, reflects its structural configuration . The 1,2,4-triazole ring consists of three nitrogen atoms at positions 1, 2, and 4, with the amine (-NH₂) group at position 3 and a 2-cyclohexylethyl substituent at position 1. The cyclohexylethyl group introduces steric bulk and hydrophobicity, influencing the compound’s solubility and reactivity.
Molecular Formula: C₁₁H₁₉N₄
Molecular Weight: 207.30 g/mol (calculated from atomic masses)
SMILES Notation: C1CCC(CC1)CCN2C(=NC=N2)N
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(2-cyclohexylethyl)-1H-1,2,4-triazol-3-amine typically involves multi-step reactions, as outlined below:
Cycloaddition Approaches
The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a cornerstone of triazole synthesis. For this compound, a modified approach may involve:
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Azide Preparation: Reacting 2-cyclohexylethyl bromide with sodium azide to form 2-cyclohexylethyl azide.
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Alkyne Functionalization: Converting a propargyl amine derivative into the corresponding alkyne.
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Cycloaddition: Copper(I)-catalyzed reaction between the azide and alkyne to yield the triazole core .
Condensation Reactions
Alternative methods employ condensation of hydrazine derivatives with carbonyl compounds. For example:
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Reacting cyclohexylethyl hydrazine with cyanamide under acidic conditions to form the triazole ring .
Process Optimization
Key parameters influencing yield and purity include:
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Catalyst Selection: Copper(I) iodide enhances cycloaddition efficiency .
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
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Temperature: Reactions typically proceed at 60–100°C to balance kinetics and side reactions .
Biological and Pharmacological Applications
Antimicrobial Activity
Triazole derivatives are widely explored as antifungal and antibacterial agents. The amine group at position 3 may coordinate to metalloenzymes (e.g., fungal lanosterol 14α-demethylase), disrupting ergosterol biosynthesis . Comparative studies suggest that bulky substituents like cyclohexylethyl enhance membrane penetration in Gram-positive bacteria .
Agricultural Uses
Triazoles are employed as plant growth regulators and fungicides. The amine moiety in 1-(2-cyclohexylethyl)-1H-1,2,4-triazol-3-amine could modulate gibberellin biosynthesis, reducing stem elongation in crops . Field trials for related compounds show efficacy against Puccinia graminis (wheat rust) at concentrations ≤ 50 ppm .
Comparative Analysis with Analogous Compounds
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